Cas no 2092850-98-9 (4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid)

4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-21683010
- 2092850-98-9
- 4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- 4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid
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- MDL: MFCD29764862
- インチ: 1S/C13H16N2O5/c1-13(2,3)20-12(18)15-6-7-19-9-5-4-8(11(16)17)14-10(9)15/h4-5H,6-7H2,1-3H3,(H,16,17)
- InChIKey: OJSNENOQSFLSJZ-UHFFFAOYSA-N
- SMILES: O(C(N1C2=C(C=CC(C(=O)O)=N2)OCC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 280.10592162g/mol
- 同位素质量: 280.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- XLogP3: 1.5
4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21683010-0.1g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 0.1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-21683010-2.5g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 2.5g |
$2576.0 | 2023-09-16 | ||
Enamine | EN300-21683010-10.0g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 10g |
$8295.0 | 2023-05-25 | ||
Enamine | EN300-21683010-1g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 1g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-21683010-10g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 10g |
$5652.0 | 2023-09-16 | ||
Enamine | EN300-21683010-0.05g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 0.05g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-21683010-0.25g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 0.25g |
$1209.0 | 2023-09-16 | ||
Enamine | EN300-21683010-0.5g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 0.5g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-21683010-1.0g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 1g |
$1929.0 | 2023-05-25 | ||
Enamine | EN300-21683010-5g |
4-[(tert-butoxy)carbonyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
2092850-98-9 | 5g |
$3812.0 | 2023-09-16 |
4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acid 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido3,2-b1,4oxazine-6-carboxylic acidに関する追加情報
Introduction to 4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid (CAS No. 2092850-98-9)
4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid, identified by its CAS number 2092850-98-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its structural complexity and potential biological activity. This compound belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold that has been extensively studied for its pharmacological properties. The presence of a tert-butoxy carbonyl (Boc) protecting group at the 4-position of the pyrido[3,2-b][1,4]oxazine core highlights its utility as a synthetic intermediate in the development of more complex molecules.
The pyrido[3,2-b][1,4]oxazine moiety itself is a fused ring system consisting of a pyridine ring connected to an oxazine ring. This structural motif is known for its ability to interact with biological targets in multiple ways, making it a valuable building block for drug discovery. The 6-carboxylic acid functionality at the terminal position further enhances the compound's reactivity and adaptability in synthetic chemistry. Such features make it an attractive candidate for further derivatization and exploration in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The pyrido[3,2-b][1,4]oxazine scaffold has been implicated in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. Researchers have been particularly intrigued by its potential to modulate enzyme activity and receptor binding. The Boc-protected derivative (CAS No. 2092850-98-9) serves as a crucial intermediate in synthesizing more elaborate analogs that could exhibit enhanced potency or selectivity.
The Boc group is a widely used protecting group in organic synthesis that safeguards the carboxylic acid functionality during subsequent chemical transformations. Its stability under a range of reaction conditions makes it an ideal choice for multi-step syntheses. By incorporating this group into the pyrido[3,2-b][1,4]oxazine core, chemists can systematically introduce other functional groups or modifications while maintaining the integrity of the carboxylate moiety. This flexibility is particularly valuable when designing molecules intended for biological evaluation.
Recent studies have demonstrated the utility of pyrido[3,2-b][1,4]oxazine derivatives in addressing unmet medical needs. For instance, modifications of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 6-carboxylic acid derivative (CAS No. 2092850-98-9) provides a starting point for generating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) and structure-activity relationship (SAR) studies are commonly employed to identify lead compounds with desirable pharmacological profiles.
The synthesis of 4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves intricate cyclization and functionalization steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations are often utilized to construct the heterocyclic core efficiently.
The chemical properties of this compound make it particularly amenable to further derivatization strategies. For example, removal of the Boc group under acidic conditions can yield a free carboxylic acid that can be coupled with other moieties via amide bond formation. This versatility allows medicinal chemists to explore diverse chemical space while maintaining the core pharmacophoric features of the pyrido[3,2-b][1,4]oxazine scaffold.
In conclusion,4-(tert-butoxy)carbonyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid (CAS No. 2092850-98-9) represents a promising intermediate in drug discovery efforts targeting various diseases. Its unique structural features and synthetic accessibility position it as a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound class.
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